molecular formula C15H14N2O4 B2880954 7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide CAS No. 853890-28-5

7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide

Cat. No. B2880954
CAS RN: 853890-28-5
M. Wt: 286.287
InChI Key: UZNGCILZOPUAIA-UHFFFAOYSA-N
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Description

7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide, also known as MIOC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide is believed to exert its effects through the inhibition of protein aggregation and the modulation of inflammatory pathways. 7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide has been shown to bind to beta-amyloid and alpha-synuclein proteins, preventing their aggregation and subsequent toxicity. 7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide has also been found to inhibit the production of pro-inflammatory cytokines, reducing inflammation in various tissues.
Biochemical and Physiological Effects:
7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide has been found to have various biochemical and physiological effects, including the inhibition of protein aggregation, the modulation of inflammatory pathways, and the promotion of neuroprotection. 7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in various fields. However, 7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide also has limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for 7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide research, including the development of new synthesis methods for improved yield and purity, the study of 7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide's potential as a therapeutic agent for neurodegenerative diseases and inflammatory disorders, and the investigation of 7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide's effects on other cellular processes. Additionally, further research is needed to determine the optimal dosage and administration of 7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide for therapeutic use.
Conclusion:
7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide is a promising compound with potential applications in various scientific research fields. Its synthesis method has been optimized for high yield and purity, and its mechanism of action has been studied extensively. 7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide has shown potential as a therapeutic agent for neurodegenerative diseases and inflammatory disorders, and further research is needed to determine its optimal dosage and administration.

Synthesis Methods

7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide can be synthesized through a multistep process involving the reaction between 7-hydroxy-4-methylcoumarin and 5-methylisoxazole-3-carboxylic acid. The resulting product is then subjected to a series of reactions to obtain the final compound, 7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide. The synthesis method has been optimized for high yield and purity, making 7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide a viable option for scientific research.

Scientific Research Applications

7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide has shown potential in various scientific research applications, including the study of neurodegenerative diseases such as Alzheimer's and Parkinson's. 7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide has been found to have neuroprotective effects, which may be due to its ability to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins. 7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide has also been studied for its potential as an anti-inflammatory agent, with promising results.

properties

IUPAC Name

7-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-8-3-4-10-7-12(20-15(19)11(10)5-8)14(18)16-13-6-9(2)21-17-13/h3-6,12H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNGCILZOPUAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(OC2=O)C(=O)NC3=NOC(=C3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide

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